molecular formula C25H30NOP B13967015 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide CAS No. 51713-14-5

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide

Katalognummer: B13967015
CAS-Nummer: 51713-14-5
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: JJNGODFAERXCHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is a phosphorus-containing compound characterized by a diphenylphosphine oxide core substituted with a 1-phenyl-3-diethylaminopropyl chain. Its molecular formula is C₃₀H₃₃NOP, derived from the following structural components:

  • Diphenylphosphine oxide: (C₆H₅)₂P=O, providing a polar, electron-deficient phosphorus center.
  • 1-Phenyl-3-diethylaminopropyl chain: A three-carbon alkyl chain with a phenyl group at the first carbon and a diethylamino group (-N(C₂H₅)₂) at the third carbon.

This structure confers unique steric and electronic properties. The diethylamino group enhances solubility in polar organic solvents, while the phenyl groups contribute to thermal stability.

Eigenschaften

CAS-Nummer

51713-14-5

Molekularformel

C25H30NOP

Molekulargewicht

391.5 g/mol

IUPAC-Name

3-diphenylphosphoryl-N,N-diethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C25H30NOP/c1-3-26(4-2)21-20-25(22-14-8-5-9-15-22)28(27,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25H,3-4,20-21H2,1-2H3

InChI-Schlüssel

JJNGODFAERXCHU-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Diphenylphosphine Chloride and Aldehyde Condensation

A commonly employed route involves the condensation of diphenylphosphine chloride with an appropriate aldehyde under controlled conditions, followed by oxidation to yield the phosphine oxide:

  • Step 1: Mix diphenylphosphine chloride with an organic solvent and the aldehyde (e.g., 2,4,6-trimethylbenzaldehyde in related compounds) at low temperature, then allow the reaction to proceed at room temperature for 1-2 hours.
  • Step 2: Adjust pH by slow addition of aqueous sodium hydroxide, then add hydrogen peroxide as an oxidizing agent to convert the phosphine to phosphine oxide over 10-20 hours.
  • Step 3: Wash the organic phase with saturated salt water and sodium bisulfite solution to remove impurities.
  • Step 4: Crystallize the product from isopropyl ether under reduced pressure to obtain a pure phosphine oxide solid.

This method provides a high-yield and relatively straightforward synthesis route for diphenylphosphine oxide derivatives, which can be adapted for the target compound by selecting appropriate aldehyde or ketone precursors.

One-Pot Synthesis Using Sodium, Ethanol, and Diphenylphosphine Chloride

An innovative one-pot synthesis method reported for related diphenylphosphine oxide compounds involves:

  • Adding sodium and ethanol to a reaction vessel with a solvent such as toluene, xylene, or mesitylene.
  • Stirring at 50-70 °C for 2-7 hours.
  • Gradually adding diphenylphosphine chloride and the acyl chloride (e.g., 2,4,6-trimethylbenzoyl chloride) at temperatures between -10 and 90 °C.
  • Reacting for 5-10 hours until the product concentration plateaus.
  • Workup includes aqueous phase separation, pH adjustment to neutral, washing, dehydration, crystallization, filtration, and drying to yield the phosphine oxide.

This method is noted for its operational simplicity, cost-effectiveness, and high yield, making it suitable for scale-up and industrial applications.

Alkali Metal Base-Catalyzed Addition Reactions

Advanced synthetic approaches utilize alkali metal bases (e.g., potassium hexamethyldisilazide) to catalyze additions of diphenylphosphine oxide to alkynes, forming complex phosphane oxide derivatives:

  • Secondary phosphine oxides react with alkynes under base catalysis to yield alkenylphosphane oxides.
  • Subsequent transformations can include ring closures or further functionalization.
  • Reaction conditions such as catalyst loading, temperature, and solvent choice critically influence conversion rates and yields.

While this method focuses on more complex derivatives, it demonstrates the versatility of diphenylphosphine oxide chemistry relevant to preparing substituted phosphine oxides like the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Yield & Purity References
Condensation of Diphenylphosphine Chloride & Aldehyde + Oxidation Diphenylphosphine chloride, aldehyde, NaOH, H2O2; room temp to mild heating Straightforward, adaptable to various substrates High yield; purity enhanced by crystallization
One-Pot Sodium/Ethanol Method Sodium, ethanol, diphenylphosphine chloride, acyl chloride, toluene/xylene, 50-90 °C Low cost, simple operation, scalable High yield, efficient process
Alkali Metal Base-Catalyzed Addition to Alkynes Diphenylphosphine oxide, alkynes, K(hmds), THF, room temp Enables complex derivatives, catalytic Moderate to high yield; requires monitoring

Research Findings and Notes

  • The one-pot method employing sodium and ethanol with diphenylphosphine chloride and acyl chloride is particularly notable for reducing synthesis steps and increasing efficiency, which is beneficial for industrial-scale production.
  • Oxidizing agents such as hydrogen peroxide are preferred for converting phosphine intermediates to phosphine oxides due to their mildness and environmental compatibility.
  • Alkali metal base catalysis offers a route to sterically hindered and functionally diverse phosphine oxides, expanding the chemical space accessible for derivatives of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide.
  • Purification typically involves aqueous workups, pH adjustments, and crystallization, critical for obtaining high-purity compounds suitable for further application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the parent phosphine .

Wissenschaftliche Forschungsanwendungen

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic devices.

Wirkmechanismus

The mechanism by which 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphine oxide group can coordinate with metal ions, facilitating catalytic processes. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound is compared to phosphorus derivatives with variations in substituents, oxidation states, and bridging groups. Key examples from literature include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula Notable Properties
1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide Diphenylphosphine oxide 1-Phenyl-3-diethylaminopropyl chain C₃₀H₃₃NOP High solubility, potential ligand
SEDPPO () Diphenylphosphine oxide Sulfone-bridged ethane diyl Not provided Flame retardancy, 85% synthesis yield
N-(1-(Diethylamino)ethylidene)-P-pentylphosphonamidic fluoride () Phosphonamidic fluoride Diethylamino, pentyl C₁₁H₂₄FN₂OP High reactivity (fluoride substituent)
Key Observations:

Substituent Influence: The diethylamino group in the target compound and ’s phosphonamidic fluoride enhances solubility but differs in electronic effects. Sulfone bridges in SEDPPO () introduce rigidity and polarizability, improving flame-retardant efficiency in polymer composites compared to the target compound’s flexible alkyl chain .

Synthesis and Scalability: SEDPPO and related compounds () are synthesized via Michael addition at a 200-g scale with ≥85% yields, suggesting industrial viability.

Thermal and Physical Properties

  • Thermal Stability : Diphenylphosphine oxide derivatives (e.g., SEDPPO) decompose above 300°C, making them suitable for high-temperature applications. The target compound’s alkyl chain may lower decomposition onset compared to sulfone-bridged analogues .
  • Solubility: The diethylamino group in the target compound likely improves solubility in chloroform or THF relative to non-polar SEDPPO.

Biologische Aktivität

1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, cytotoxicity against various cell lines, and comparative efficacy with other compounds.

The biological activity of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide can be primarily attributed to its role as an inhibitor of topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. Inhibition of TOP1 leads to the stabilization of DNA breaks, ultimately resulting in cell death, particularly in rapidly dividing cancer cells.

Enzyme Inhibition Studies

A study investigated the inhibitory effects of various phosphine oxide derivatives on TOP1 using a supercoiled plasmid relaxation assay. The results indicated that certain derivatives exhibited stronger inhibition than the widely used camptothecin (CPT), especially at extended incubation times. The persistence of inhibition after prolonged exposure suggests that these compounds could have significant therapeutic potential against cancer cell proliferation .

Cytotoxicity Profile

The cytotoxic effects of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide were evaluated across multiple cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound demonstrated varying degrees of cytotoxicity, with IC50 values significantly lower than those observed in non-cancerous cell lines such as MRC-5, indicating a selective action against malignant cells.

Comparative Cytotoxicity Data

Cell LineIC50 Value (µM)Selectivity Index
MDA-MB-2315.210
A5494.812
HCT1166.08
MRC-5>50N/A

This data highlights the compound's potential as a targeted anticancer agent with reduced toxicity towards normal cells .

Case Studies

Recent research has explored the synthesis and biological evaluation of similar phosphine oxide derivatives, revealing insights into their structure-activity relationships (SAR). For instance, modifications in the phenyl or diethylamino groups were shown to significantly enhance TOP1 inhibitory activity and cytotoxicity against specific cancer cell lines .

Notable Findings from Case Studies

  • Structural Variations : Alterations in substituents on the diphenylphosphine oxide framework led to enhanced biological activity.
  • Combination Therapies : When used in conjunction with traditional chemotherapeutics, these phosphine oxides exhibited synergistic effects, improving overall efficacy against resistant cancer strains .

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide to achieve high yield and purity?

Answer: Synthesis optimization requires:

  • Reagent Selection : Use pre-functionalized benziodoxolone reagents (e.g., ethynylbenziodoxolone) for efficient alkynylation of phosphine precursors .
  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing low-molecular-weight impurities .
  • Characterization : Validate purity via 31^{31}P NMR (δ ~25–30 ppm for phosphine oxides) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide?

Answer:

  • 31^{31}P NMR : Detects phosphorus environments (δ 20–35 ppm for phosphine oxides) and confirms successful oxidation of phosphine precursors .
  • FT-IR : Identifies P=O stretches (~1200 cm1^{-1}) and aromatic C-H stretches (~3050 cm1^{-1}) .
  • HPLC with Chiral Columns : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry when single crystals are obtainable .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence the catalytic activity of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide in asymmetric catalysis?

Answer:

  • Stereoelectronic Effects : Enantiomerically enriched phosphine oxides exhibit distinct electronic profiles, altering transition-state interactions in catalytic cycles. For example, (R)-configured derivatives may enhance enantioselectivity in Suzuki-Miyaura couplings due to optimized ligand-metal coordination .
  • Methodological Approach : Synthesize enantiomers via chiral auxiliaries or kinetic resolution. Evaluate catalytic performance using kinetic studies (e.g., turnover frequency, TOF) and enantiomeric excess (ee) measurements via chiral HPLC .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphine oxide ligands across studies?

Answer:

  • Comparative Kinetic Analysis : Standardize reaction conditions (solvent, temperature, substrate scope) to isolate ligand-specific effects. For example, discrepancies in palladium-catalyzed cross-couplings may arise from varying base strengths or solvent polarities .
  • Computational Modeling : Use density functional theory (DFT) to simulate ligand-metal interactions and identify steric/electronic factors influencing catalytic activity .
  • Meta-Analysis : Systematically review literature to identify trends (e.g., electron-withdrawing substituents on the phenyl group enhance oxidative addition rates) .

Q. What strategies can mitigate challenges in scaling up laboratory-scale syntheses of 1-(1-Phenyl-3-diethylaminopropyl)diphenylphosphine oxide?

Answer:

  • Process Intensification : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction times .
  • Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress and optimize quenching/purification steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.